4-(3-Amino-4-nitrophenyl)morpholin-3-one
Description
Conceptual Framework of Substituted Morpholinone Derivatives in Medicinal Chemistry Research
The morpholine (B109124) ring and its derivatives, including morpholinones, are considered "privileged structures" in medicinal chemistry. nih.gov This designation stems from their frequent appearance in a wide array of approved drugs and biologically active molecules. nih.gove3s-conferences.org The morpholine moiety is valued for its ability to improve the pharmacokinetic properties of a compound, such as solubility and metabolic stability. nih.govresearchgate.net Its inclusion can enhance the potency of a molecule through favorable interactions with target proteins like kinases. nih.gov
Substituted morpholinone derivatives have been investigated for a vast spectrum of pharmacological activities, underscoring the versatility of this scaffold. e3s-conferences.orgijprems.com The inherent structural features of the morpholinone ring, combining an amide and an ether functional group in a constrained cyclic system, provide a robust platform for introducing diverse substituents and exploring structure-activity relationships (SAR). nih.govresearchgate.net
| Pharmacological Activity | Reference |
|---|---|
| Anticancer | nih.govijprems.com |
| Anti-inflammatory | nih.govijprems.com |
| Antimicrobial | nih.govijprems.com |
| Antiviral | nih.gov |
| Anticonvulsant | nih.gov |
| mTOR Inhibition | ijprems.com |
| Anti-HIV | ijprems.com |
Significance of Aromatic Nitro and Amino Functional Groups in Pharmaceutical Scaffolds
The functional groups attached to a core scaffold are critical determinants of a molecule's biological activity. The aromatic nitro and amino groups present in 4-(3-Amino-4-nitrophenyl)morpholin-3-one are particularly significant in pharmaceutical design.
The **nitro group (-NO₂) ** is a unique and potent functional group known for its strong electron-withdrawing properties. taylorandfrancis.comacs.org This characteristic can profoundly influence a molecule's reactivity and its interactions with biological targets. taylorandfrancis.com In medicinal chemistry, the nitro group is often employed in prodrug strategies, where it undergoes bioreductive activation under specific physiological conditions (such as hypoxia in tumors) to release an active cytotoxic agent. taylorandfrancis.commdpi.com This approach is central to the mechanism of many antibacterial and antiparasitic drugs. taylorandfrancis.commdpi.comnih.gov However, the utility of the nitro group is often weighed against potential toxicity concerns, earning it a reputation as both a pharmacophore and a potential toxicophore. acs.orgnih.gov
The **aromatic amino group (-NH₂) ** is a versatile functional handle in drug synthesis. It frequently serves as a key intermediate, allowing for the construction of more complex molecules through reactions like amide bond formation. The reduction of an aromatic nitro group to an amine is a common and crucial transformation in the synthesis of many pharmaceuticals. acs.orgacs.org The amino group itself can be vital for biological activity, participating in hydrogen bonding and other key interactions within the active site of a target protein.
| Functional Group | Key Roles and Properties | Reference |
|---|---|---|
| Aromatic Nitro (-NO₂) | Strong electron-withdrawing group; used in bioreductive prodrugs; essential for activity of certain antibacterial and antiparasitic agents; potential toxicophore. | taylorandfrancis.comacs.orgmdpi.comnih.gov |
| Aromatic Amino (-NH₂) | Key synthetic intermediate; enables formation of amides and other linkages; participates in hydrogen bonding at target sites; often derived from nitro group reduction. | acs.orgacs.org |
Current Gaps and Future Directions in this compound Research
Despite the established importance of its constituent parts, dedicated research into the synthesis, properties, and potential biological activities of this compound is notably scarce in publicly available literature. The primary research gap is the lack of fundamental characterization and biological screening of this specific isomer. Most related research has focused on the 4-aminophenyl and 4-nitrophenyl analogues due to their role as precursors to Rivaroxaban. acs.org
This knowledge gap presents several clear opportunities for future research:
Synthesis and Characterization: The development and optimization of a robust and efficient synthetic route specifically for this compound is a primary objective. This would be followed by thorough structural and physicochemical characterization.
Biological Screening: Given the wide range of activities associated with both the morpholinone scaffold and nitroaromatic compounds, this molecule should be subjected to broad biological screening. ijprems.comnih.gov Assays for anticancer, antimicrobial, and anti-inflammatory activity would be logical starting points.
Structure-Activity Relationship (SAR) Studies: The compound could serve as a valuable starting point for the rational design and synthesis of a library of new derivatives. By systematically modifying the substituents on the phenyl ring and the morpholinone core, researchers could explore the SAR and potentially identify molecules with enhanced potency and selectivity for a particular biological target.
Mechanistic Investigations: Should any significant biological activity be discovered, subsequent studies would be necessary to elucidate the underlying mechanism of action. For instance, investigating whether the nitro group undergoes bioreduction would be a crucial step in understanding its function.
Structure
3D Structure
Properties
Molecular Formula |
C10H11N3O4 |
|---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
4-(3-amino-4-nitrophenyl)morpholin-3-one |
InChI |
InChI=1S/C10H11N3O4/c11-8-5-7(1-2-9(8)13(15)16)12-3-4-17-6-10(12)14/h1-2,5H,3-4,6,11H2 |
InChI Key |
ICVVIKZMDYIYJG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1C2=CC(=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 3 Amino 4 Nitrophenyl Morpholin 3 One
Strategic Retrosynthetic Analysis for the Synthesis of 4-(3-Amino-4-nitrophenyl)morpholin-3-one
A logical retrosynthetic analysis for this compound suggests several potential synthetic disconnections. The primary disconnection is typically the C-N bond between the phenyl ring and the morpholin-3-one (B89469) nitrogen. This leads to two main precursor fragments: a substituted aniline (B41778) derivative and a synthon for the morpholin-3-one ring.
Route A involves the disconnection of the N-aryl bond, leading to morpholin-3-one and a suitably activated phenyl precursor, such as 1-fluoro-3-amino-4-nitrobenzene. This approach relies on a nucleophilic aromatic substitution (SNAr) reaction.
Route B also disconnects the N-aryl bond but considers the construction of the morpholin-3-one ring from a precursor aniline. This leads to the key intermediate, N-(2-hydroxyethyl)-3-amino-4-nitroaniline, which can be cyclized with a chloroacetylating agent.
Route C focuses on the functional group interconversion on a pre-formed 4-phenylmorpholin-3-one (B154935) scaffold. This would involve the regioselective nitration of a 4-(3-aminophenyl)morpholin-3-one (B1517619) precursor. However, controlling the regioselectivity of nitration on such a system can be challenging.
Considering the directing effects of the substituents and the availability of starting materials, Route A and Route B represent the most plausible and strategically sound approaches for the synthesis of this compound.
Detailed Synthetic Routes and Reaction Cascades to this compound
Based on the retrosynthetic analysis, several synthetic pathways can be devised. These routes focus on the careful introduction of the required functional groups and the efficient construction of the morpholin-3-one ring.
The specific 3-amino-4-nitro substitution pattern on the phenyl ring is a key challenge in the synthesis. One effective strategy begins with a precursor that directs the incoming nitro group to the desired position.
A common approach involves the nitration of an N-acylated aniline. For instance, starting with 3-aminoacetanilide, the acetamido group, being an ortho-, para-director, would facilitate the introduction of the nitro group at the 4-position. Subsequent hydrolysis of the acetamido group would yield the desired 3-amino-4-nitroaniline.
| Precursor | Nitrating Agent | Solvent | Conditions | Product | Yield (%) |
| 3-Aminoacetanilide | HNO₃/H₂SO₄ | Acetic Acid | 0-5 °C | N-(3-amino-4-nitrophenyl)acetamide | Moderate to Good |
| 1,3-Dinitrobenzene (B52904) | Na₂S or (NH₄)₂S | Ethanol/Water | Reflux | 3-Nitroaniline | Good |
An alternative route to a key intermediate, 4-fluoro-3-nitroaniline (B182485), involves the nitration of 4-fluoroaniline, followed by separation of the isomers. This intermediate can then be used in a nucleophilic aromatic substitution reaction.
The construction of the morpholin-3-one ring is a critical step in the synthesis. Two primary strategies are commonly employed:
Cyclization of an N-(2-hydroxyethyl)aniline derivative: This involves the reaction of a substituted aniline with a suitable two-carbon unit, followed by cyclization. For example, 4-fluoro-3-nitroaniline can be reacted with ethanolamine (B43304) to yield N-(2-hydroxyethyl)-4-fluoro-3-nitroaniline, which can then undergo intramolecular cyclization. A more direct approach is the reaction of N-(2-hydroxyethyl)-3-amino-4-nitroaniline with chloroacetyl chloride, followed by a base-mediated intramolecular cyclization to form the morpholin-3-one ring.
N-Arylation of a pre-formed morpholin-3-one: This strategy involves the reaction of morpholin-3-one with an activated aryl halide. For instance, 4-fluoro-3-nitroaniline can be reacted with morpholin-3-one in the presence of a strong base, such as sodium hydride, in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).
A closely related synthesis of 4-(3-fluoro-4-nitrophenyl)morpholin-3-one has been reported, which involves the base-assisted cyclization of 2-(2-chloroethoxy)-N-(3-fluoro-4-nitrophenyl)acetamide. nih.gov This provides a strong precedent for the feasibility of such cyclization reactions.
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product |
| N-(2-hydroxyethyl)-3-amino-4-nitroaniline | Chloroacetyl chloride | Triethylamine | Dichloromethane | 0 °C to rt | This compound |
| 4-Fluoro-3-nitroaniline | Morpholin-3-one | NaH | NMP | Elevated Temp. | This compound |
| 2-(2-chloroethoxy)-N-(3-fluoro-4-nitrophenyl)acetamide | K₂CO₃ | Acetonitrile | 385 K, 5 h | 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one | High |
The selective reduction of a nitro group is a pivotal transformation, particularly when multiple nitro groups are present or when other reducible functional groups are part of the molecule. In a potential synthetic route starting from a dinitro precursor, such as 2,4-dinitroaniline, one nitro group must be selectively reduced to an amino group.
The Zinin reduction, which employs reagents like sodium sulfide (B99878) or ammonium (B1175870) sulfide, is a classic method for the selective reduction of one nitro group in polynitroarenes. stackexchange.com For instance, the reduction of 1,3-dinitrobenzene with sodium sulfide yields 3-nitroaniline. wikipedia.org
Catalytic hydrogenation using palladium on carbon (Pd/C) is another widely used method for the reduction of nitro groups. The selectivity can often be controlled by careful choice of reaction conditions such as catalyst loading, hydrogen pressure, and solvent. For the reduction of a nitro group in the presence of other reducible functionalities, transfer hydrogenation using reagents like hydrazine (B178648) hydrate (B1144303) with a catalyst such as ferric chloride can be effective. wikipedia.org
| Substrate | Reducing Agent | Catalyst | Solvent | Conditions | Product |
| 1,3-Dinitrobenzene | Na₂S | - | Ethanol/Water | Reflux | 3-Nitroaniline |
| 2,4-Dinitroaniline | (NH₄)₂S | - | Aqueous Ethanol | Reflux | 4-Nitro-1,2-phenylenediamine |
| 4-(4-Nitrophenyl)morpholin-3-one (B139987) | H₂ | Pd/C | Ethanol | 80 °C | 4-(4-Aminophenyl)morpholin-3-one |
| 4-(4-Nitrophenyl)morpholin-3-one | Hydrazine hydrate | FeCl₃ | Ethanol | Reflux | 4-(4-Aminophenyl)morpholin-3-one |
Oxidation reactions can also play a role in the synthesis of N-arylmorpholin-3-ones. A potential synthetic route could involve the initial formation of a 4-(3-amino-4-nitrophenyl)morpholine, followed by the selective oxidation of the morpholine (B109124) ring at the position alpha to the nitrogen atom to yield the desired morpholin-3-one.
This transformation has been successfully applied in the synthesis of the analogous 4-(4-nitrophenyl)morpholin-3-one from 4-(4-nitrophenyl)morpholine (B78992) using sodium chlorite (B76162) as an inexpensive and effective oxidant. wikipedia.org This method provides a viable alternative to the cyclization strategies for the final construction of the morpholin-3-one ring.
| Substrate | Oxidizing Agent | Conditions | Product | Yield (%) |
| 4-(4-Nitrophenyl)morpholine | Sodium chlorite | Acidic, Acetonitrile/Water | 4-(4-Nitrophenyl)morpholin-3-one | Good |
Chemoselective Functional Group Interconversions in this compound Synthesis
Catalytic Systems and Reagents for Enhanced Synthesis of this compound
There is no available information in the searched scientific and patent literature detailing the catalytic systems or specific reagents used to enhance the synthesis of this compound. While numerous studies detail catalytic processes for related isomers, these methods are not documented for the synthesis of this specific compound.
Process Optimization and Scale-Up Considerations for this compound Production
Information regarding the optimization of reaction parameters—such as temperature, pressure, and solvent choice—or considerations for the industrial scale-up for the production of this compound is not available in the public domain. The existing literature on process optimization for morpholin-3-one derivatives is focused on other isomers.
Elucidation of Reaction Mechanisms and Reactivity Profiles of 4 3 Amino 4 Nitrophenyl Morpholin 3 One
Mechanistic Pathways of Key Synthetic Steps Involving the 4-(3-Amino-4-nitrophenyl)morpholin-3-one Scaffold
The synthesis of this compound is not described in detail in publicly available literature. However, a plausible synthetic strategy can be proposed by analyzing the synthesis of its isomers and related dinitrobenzene derivatives. The key steps would likely involve the formation of the N-aryl bond to create the 4-phenylmorpholin-3-one (B154935) core, followed by the selective reduction of a nitro group.
A probable synthetic route begins with a doubly activated benzene (B151609) ring, such as 1-fluoro-2,4-dinitrobenzene. The presence of two strong electron-withdrawing nitro groups makes the aromatic ring highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr).
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The reaction would proceed by the nucleophilic attack of morpholin-3-one (B89469) on 1-fluoro-2,4-dinitrobenzene. The mechanism is a two-step addition-elimination process. wikipedia.orgsemanticscholar.orgresearchgate.net
Addition of Nucleophile: The nitrogen atom of morpholin-3-one acts as the nucleophile, attacking the carbon atom bearing the fluorine (a good leaving group). This attack is favored because this carbon is activated by the ortho and para nitro groups. This step forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. wikipedia.org The stability of this complex is crucial, and it is enhanced by the delocalization of the negative charge onto the electron-withdrawing nitro groups. wikipedia.orgacs.org
Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride (B91410) ion, yielding the product, 4-(2,4-dinitrophenyl)morpholin-3-one. The formation of the Meisenheimer complex is often the rate-determining step. semanticscholar.orgresearchgate.net
Step 2: Selective Reduction of a Nitro Group
The second key step is the selective reduction of one of the two nitro groups to an amino group. The desired product requires the reduction of the nitro group at the 3-position while leaving the one at the 4-position intact. The selective reduction of dinitroarenes is a well-established but often challenging transformation. organic-chemistry.org The outcome depends heavily on the reagent and reaction conditions.
The relative positions of the nitro groups and other substituents determine which group is preferentially reduced. Generally, the least sterically hindered nitro group is reduced first. stackexchange.com In the case of 4-(2,4-dinitrophenyl)morpholin-3-one, the nitro group at the 2-position is ortho to the bulky morpholinone substituent, while the group at the 4-position is para. It is plausible that the para-nitro group (at position 4) would be reduced preferentially due to being less sterically hindered, which would lead to the undesired isomer.
To synthesize the target compound, this compound, a different starting material, such as 5-fluoro-2-nitroaniline, would be more appropriate. An SNAr reaction with morpholin-3-one would yield the desired scaffold directly.
Common methods for nitro group reduction include:
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with hydrogen gas. This is a common industrial method for the synthesis of the related 4-(4-aminophenyl)morpholin-3-one. google.com By carefully controlling stoichiometry and conditions, selective reduction can sometimes be achieved.
Chemical Reduction: Reagents like sodium sulfide (B99878) (Na2S) or ammonium (B1175870) sulfide ((NH4)2S) in aqueous or alcoholic solution (Zinin reduction) are known for their ability to selectively reduce one nitro group in dinitro compounds. stackexchange.com Other systems include iron(III)-catalyzed reduction with hydrazine (B178648). acs.orgacs.org
Table 1: Comparison of Potential Synthetic Precursors and Strategies
| Starting Material | Key Reaction Steps | Plausible Major Product | Rationale |
| 1-Fluoro-2,4-dinitrobenzene | 1. SNAr with morpholin-3-one2. Selective nitro reduction | 4-(4-Amino-2-nitrophenyl)morpholin-3-one | The nitro group at the para position is generally less sterically hindered and more electronically favorable for reduction. stackexchange.com |
| 5-Fluoro-2-nitroaniline | 1. SNAr with morpholin-3-one | This compound | Direct formation of the desired substitution pattern. The fluorine atom is activated by the para-nitro group. |
Nucleophilic and Electrophilic Reactivity of this compound
The reactivity of this molecule is a composite of its functional groups. The aromatic ring is simultaneously influenced by a strong electron-donating group (amino) and a strong electron-withdrawing group (nitro).
Nucleophilic Reactivity
The primary nucleophilic site is the nitrogen atom of the amino group (-NH2) on the phenyl ring. This group can readily react with a variety of electrophiles.
Acylation: Reaction with acyl chlorides or anhydrides to form amide linkages.
Alkylation: Reaction with alkyl halides.
Diazotization: Reaction with nitrous acid (HNO2) to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.
The nitrogen atom within the morpholin-3-one ring is part of an amide functionality. Its lone pair of electrons is delocalized into the adjacent carbonyl group, significantly reducing its nucleophilicity and basicity. Similarly, the ether oxygen is a very weak nucleophile.
Electrophilic Reactivity
Aromatic Ring: The phenyl ring's electrophilicity is complex. The nitro group is a powerful deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta position. Conversely, the amino group is a strong activating group, directing ortho and para. In this 3-amino-4-nitro substitution pattern, the positions ortho and para to the amino group (positions 2, 5, and 1) are activated. The powerful deactivating effect of the nitro group likely makes further electrophilic substitution on the ring difficult.
Carbonyl Group: The carbonyl carbon of the morpholin-3-one ring is an electrophilic center. It can be attacked by strong nucleophiles, potentially leading to the cleavage of the amide bond, though amides are generally stable and require harsh conditions for hydrolysis. acs.org
Table 2: Predicted Reactivity Profile
| Molecular Site | Type of Reactivity | Potential Reactions | Controlling Factors |
| Amino Group (-NH2) | Nucleophilic | Acylation, Alkylation, Diazotization | High electron density on the nitrogen atom. |
| Aromatic Ring | Electrophilic/Nucleophilic | Difficult Electrophilic Substitution | Conflicting directing effects of -NH2 (activating) and -NO2 (deactivating) groups. |
| Carbonyl Carbon (C=O) | Electrophilic | Nucleophilic Acyl Substitution (e.g., Hydrolysis) | Amide resonance reduces electrophilicity; requires strong nucleophiles/catalysts. |
| Nitro Group (-NO2) | Electrophilic | Reduction to Amine | Strong electron-withdrawing nature makes it susceptible to reducing agents. numberanalytics.comjsynthchem.com |
Investigation of Degradation and Stability Mechanisms of this compound
The stability of the compound is influenced by its functional groups, which are susceptible to degradation under specific environmental conditions such as exposure to light, oxygen, heat, and extreme pH.
Degradation Pathways
Oxidative Degradation: The primary amino group is susceptible to oxidation, which can occur upon exposure to air (auto-oxidation) or chemical oxidants. This can lead to the formation of colored impurities, including nitroso, azo, and azoxy compounds, and can result in polymerization.
Hydrolytic Degradation: The amide bond within the morpholin-3-one ring can undergo hydrolysis. This reaction is typically slow under neutral conditions but is accelerated by strong acids or bases. Hydrolysis would result in the opening of the morpholinone ring to yield an amino acid derivative. The morpholine (B109124) ring structure itself is generally stable. wikipedia.org
Photodegradation: Many nitroaromatic compounds are known to be sensitive to light. nih.govnih.gov UV radiation can promote the excitation of the nitro group, leading to complex radical reactions and the breakdown of the molecule. This can result in discoloration and the formation of various degradation products.
Microbial Degradation: Nitroaromatic compounds are generally resistant to biodegradation due to the electron-withdrawing nature of the nitro group, which makes the ring resistant to oxidative attack by microbial enzymes. nih.govrsc.org However, under certain anaerobic conditions, microbes can reduce the nitro group to an amino group. nih.gov
Stability Profile
The molecule is expected to be a solid at room temperature and relatively stable if protected from light, strong oxidizing agents, and extreme pH conditions. The presence of the electron-withdrawing nitro group may offer some protection against the oxidation of the amino group compared to a di-amino equivalent. However, aromatic amines are often prone to air oxidation over time. For long-term storage, an inert atmosphere and protection from light are advisable.
Table 3: Potential Degradation Mechanisms and Products
| Degradation Type | Conditions | Susceptible Group(s) | Potential Degradation Product(s) |
| Oxidation | Air, light, oxidizing agents | Amino group (-NH2) | Nitroso, azo, and azoxy compounds; polymers |
| Hydrolysis | Strong acid or base, heat | Amide bond in morpholinone ring | Ring-opened carboxylic acid and amine |
| Photodegradation | UV light exposure | Nitro group, aromatic system | Complex mixture of smaller fragmented molecules |
| Microbial | Anaerobic bacteria | Nitro group (-NO2) | 4-(3,4-diaminophenyl)morpholin-3-one |
Advanced Theoretical and Computational Studies on 4 3 Amino 4 Nitrophenyl Morpholin 3 One
Quantum Chemical Analysis of 4-(3-Amino-4-nitrophenyl)morpholin-3-one
Quantum chemical calculations offer profound insights into the intrinsic properties of a molecule, governed by its electronic framework. For this compound, these methods can elucidate its stability, reactivity, and spectroscopic characteristics.
Electronic Structure, Charge Distribution, and Frontier Molecular Orbitals of this compound
The electronic structure of this compound is characterized by the interplay of its constituent functional groups: the electron-donating amino (-NH2) group and the electron-withdrawing nitro (-NO2) group attached to the phenyl ring, which in turn is linked to a morpholin-3-one (B89469) moiety. This arrangement creates a "push-pull" system, significantly influencing the molecule's charge distribution and orbital energies.
Theoretical studies on analogous nitroaniline derivatives show that the amino group increases the electron density on the aromatic ring, particularly at the ortho and para positions, through resonance effects. rsc.org Conversely, the nitro group strongly withdraws electron density. researchgate.net In this specific molecule, these opposing effects are expected to induce a significant dipole moment and polarize the molecule.
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for determining a molecule's chemical reactivity and electronic properties. acs.orgtaylorandfrancis.com For this compound, the HOMO is predicted to be primarily localized on the electron-rich aminophenyl portion of the molecule, while the LUMO is expected to be concentrated on the electron-deficient nitrophenyl region. researchgate.net The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and the energy required for electronic excitation. researchgate.net In push-pull systems like this, the HOMO-LUMO gap is typically smaller compared to unsubstituted parent molecules, suggesting higher reactivity and a propensity for charge-transfer interactions. researchgate.net
Table 1: Predicted Electronic Properties of this compound Note: These values are hypothetical and based on typical results from DFT (B3LYP/6-31G) calculations for analogous molecules.
| Property | Predicted Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -2.5 eV |
| HOMO-LUMO Gap | 3.7 eV |
| Dipole Moment | 6.5 D |
Conformational Landscape and Energy Minima of this compound
The three-dimensional structure and conformational flexibility of this compound are determined by the rotational freedom around its single bonds and the puckering of the morpholinone ring. The morpholine (B109124) ring is known to adopt several conformations, most commonly a chair or a twist-boat form. researchgate.netresearchgate.net For a closely related compound, 4-(3-fluoro-4-nitrophenyl)morpholin-3-one, crystallographic data revealed that the morpholinone ring adopts a "twist-chair" conformation. nih.gov It is therefore highly probable that this is a low-energy conformation for the title compound as well.
Table 2: Hypothetical Relative Energies of Conformers Note: Energies are relative to the predicted most stable conformer (Twist-Chair) and are for illustrative purposes.
| Conformer (Morpholinone Ring) | Relative Energy (kcal/mol) |
| Twist-Chair | 0.0 |
| Chair | 0.8 |
| Boat | 4.5 |
Spectroscopic Property Predictions for this compound
Computational chemistry allows for the a priori prediction of various spectroscopic properties, which can aid in the characterization of a molecule.
UV-Visible Spectroscopy: The electronic transitions of this compound are expected to be dominated by π-π* transitions within the aromatic system. Due to the push-pull nature of the amino and nitro groups, a significant intramolecular charge-transfer (ICT) band is predicted at a relatively long wavelength in the UV-visible spectrum. chemrxiv.org Studies on similar molecules show that the position of this band is sensitive to solvent polarity, typically exhibiting a redshift (a shift to longer wavelengths) in more polar solvents, a phenomenon known as solvatochromism. chemrxiv.org
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. The protons on the aromatic ring would appear in distinct regions, with their chemical shifts influenced by the electronic effects of the three substituents. The protons of the morpholinone ring would likely appear as complex multiplets in the aliphatic region of the ¹H NMR spectrum.
Table 3: Predicted Spectroscopic Data for this compound Note: These are illustrative predictions based on DFT calculations.
| Spectroscopy | Predicted Feature |
| UV-Vis (λmax in Ethanol) | ~385 nm (ICT band) |
| ¹H NMR (Aromatic Protons) | δ 6.8 - 8.2 ppm |
| ¹H NMR (Morpholinone Protons) | δ 3.5 - 4.5 ppm |
| ¹³C NMR (Aromatic Carbons) | δ 115 - 150 ppm |
| ¹³C NMR (Carbonyl Carbon) | ~δ 168 ppm |
Molecular Dynamics Simulations of this compound
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their dynamics, interactions, and behavior in complex environments. nih.govnih.govmdpi.com
Solvation Effects and Intermolecular Interactions of this compound in Various Environments
MD simulations are a powerful tool for studying how a solute molecule like this compound interacts with different solvent environments. acs.orgnih.gov By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol, or dimethyl sulfoxide), one can analyze the structure of the solvation shells and the nature of intermolecular interactions.
In Protic Solvents (e.g., Water): The amino and nitro groups, as well as the carbonyl oxygen of the morpholinone ring, are all capable of forming hydrogen bonds. MD simulations would likely show a well-defined hydration shell with water molecules acting as both hydrogen bond donors and acceptors.
In Aprotic Polar Solvents (e.g., DMSO): In a solvent like DMSO, strong dipole-dipole interactions would dominate. The solvent would orient itself to align its partial positive and negative charges with the significant dipole moment of the solute molecule.
In Non-polar Solvents (e.g., Cyclohexane): In a non-polar environment, intermolecular interactions would be much weaker, dominated by van der Waals forces. In such solvents, the molecule might exhibit a tendency to self-associate to minimize unfavorable interactions with the solvent.
These simulations can be used to calculate thermodynamic properties such as the free energy of solvation, which is critical for understanding solubility. nih.govrsc.org
Binding Dynamics of this compound with Hypothetical Biological Macromolecules
A common application of computational chemistry in drug discovery is to simulate the interaction between a small molecule and a biological target, such as a protein. nih.govfrontiersin.org This process typically involves molecular docking followed by MD simulations.
First, molecular docking would be used to predict the most likely binding pose of this compound within a hypothetical protein's active site. researchgate.net This initial static picture provides a starting point for a more rigorous analysis.
Subsequently, MD simulations of the protein-ligand complex, solvated in water, are performed. nih.gov These simulations, often spanning hundreds of nanoseconds, allow the complex to relax and explore its conformational space. Analysis of the MD trajectory can reveal:
Stability of the Binding Pose: Whether the ligand remains stably bound in its initial docked conformation or shifts to a different binding mode.
Key Intermolecular Interactions: The specific hydrogen bonds, ionic interactions, or hydrophobic contacts that stabilize the complex over time.
Binding Free Energy: Using advanced techniques like MM/PBSA or free energy perturbation, the strength of the interaction (binding affinity) can be quantitatively estimated. nih.gov
Such simulations are invaluable for understanding the molecular basis of recognition and for the rational design of molecules with improved binding properties.
In Silico Prediction of Reactivity and Mechanistic Pathways for this compound
The reactivity of a molecule is fundamentally governed by its electronic structure. Computational chemistry provides powerful tools to probe this structure and predict how a molecule will interact with other chemical entities. For this compound, key insights can be gained by examining its frontier molecular orbitals (FMO), molecular electrostatic potential (MEP), and various reactivity descriptors.
Frontier Molecular Orbital (FMO) Analysis:
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the region of the molecule most likely to donate electrons in a reaction, while the LUMO indicates the most probable site for accepting electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.
For this compound, the electronic distribution in the HOMO is expected to be concentrated on the electron-rich aminophenyl ring, particularly on the amino group and the aromatic carbons. This is due to the electron-donating nature of the amino substituent. Conversely, the LUMO is anticipated to be localized primarily on the nitro group and the associated aromatic ring, a consequence of the strong electron-withdrawing character of the nitro functionality. This distinct localization of HOMO and LUMO suggests that the molecule has well-defined sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) Mapping:
The MEP map provides a visual representation of the charge distribution within a molecule, highlighting regions of positive and negative electrostatic potential. These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. In the case of this compound, the MEP is predicted to show a region of high negative potential (electron-rich) around the oxygen atoms of the nitro group and the carbonyl group of the morpholinone ring. These sites would be susceptible to attack by electrophiles. Conversely, a region of positive potential (electron-poor) is expected around the hydrogen atoms of the amino group, making them potential sites for interaction with nucleophiles. The aromatic ring itself will exhibit a complex potential landscape, influenced by the competing effects of the amino and nitro substituents.
Predicted Reactivity Descriptors:
Quantum chemical calculations can provide a range of descriptors that quantify a molecule's reactivity. While specific values for this compound are not available, trends can be predicted based on analogous systems.
| Reactivity Descriptor | Predicted Trend for this compound | Rationale |
| HOMO-LUMO Gap (ΔE) | Relatively small | The presence of both strong electron-donating (amino) and electron-withdrawing (nitro) groups on the same aromatic ring tends to decrease the HOMO-LUMO gap, indicating higher reactivity. |
| Ionization Potential (I) | Moderate | The electron-donating amino group would lower the ionization potential, making it easier to remove an electron. |
| Electron Affinity (A) | High | The electron-withdrawing nitro group would increase the electron affinity, indicating a greater tendency to accept an electron. |
| Electronegativity (χ) | Moderate to High | Reflects the overall ability of the molecule to attract electrons. |
| Chemical Hardness (η) | Low | A smaller HOMO-LUMO gap correlates with lower chemical hardness, implying greater reactivity. |
Potential Mechanistic Pathways:
The predicted electronic properties of this compound suggest several potential mechanistic pathways for its reactions.
Electrophilic Aromatic Substitution: The aminophenyl ring is activated towards electrophilic attack due to the electron-donating amino group. However, the strong deactivating effect of the nitro group and the steric hindrance from the morpholinone moiety will influence the position of substitution. Computational models could predict the most likely sites for electrophilic attack (e.g., bromination, nitration) by analyzing the calculated Fukui functions or by simulating the reaction pathways.
Nucleophilic Aromatic Substitution: The nitro group makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitro group. However, the presence of the amino group, a poor leaving group, makes direct nucleophilic substitution challenging under normal conditions. Computational studies could explore the feasibility of such reactions under specific conditions.
Reactions involving the Amino Group: The amino group can act as a nucleophile, participating in reactions such as acylation, alkylation, and diazotization. The reactivity of the amino group will be modulated by the electronic effects of the other substituents on the ring.
Reduction of the Nitro Group: The nitro group is readily reducible to an amino group, a common transformation in organic synthesis. Theoretical studies can model the reduction mechanism with various reducing agents, providing insights into the reaction energetics and potential intermediates.
Structure Activity Relationship Sar Investigations of 4 3 Amino 4 Nitrophenyl Morpholin 3 One and Its Analogs
Rational Design and Synthesis of 4-(3-Amino-4-nitrophenyl)morpholin-3-one Derivatives for SAR Studies
The rational design of derivatives of this compound for SAR studies necessitates a robust and flexible synthetic strategy that allows for systematic structural modifications. While a direct, documented synthesis for this specific isomer is not widely available, a plausible route can be designed based on established methods for related phenylmorpholinones. acs.orggoogle.com
A common approach for synthesizing the isomeric 4-(4-nitrophenyl)morpholin-3-one (B139987) involves the condensation of a p-halonitrobenzene with morpholine (B109124), followed by oxidation of the morpholine ring to introduce the carbonyl group. acs.orggoogle.com The final step is the reduction of the nitro group to an amine. acs.orggoogle.com
Adapting this logic, a hypothetical synthesis for this compound could begin with a differently substituted starting material, such as 5-chloro-2-nitroaniline or a related compound. A potential synthetic pathway is outlined below:
N-Arylation: The synthesis could commence with the N-arylation of morpholine with a suitable di-substituted benzene (B151609) ring, for instance, 1,5-dichloro-2-nitrobenzene. This reaction would selectively form 4-(5-chloro-2-nitrophenyl)morpholine.
Oxidation: The subsequent step would involve the selective oxidation of the morpholine ring at the position alpha to the nitrogen atom to yield the morpholin-3-one (B89469) carbonyl group. Reagents such as sodium chlorite (B76162) under acidic conditions have proven effective for this transformation in similar systems. acs.org
Nucleophilic Aromatic Substitution: The chloro-substituent could then be replaced with an amino group via nucleophilic aromatic substitution, for example, using ammonia or a protected amine equivalent under appropriate conditions.
Final Reduction: Alternatively, starting with a precursor like 4-(3-fluoro-4-nitrophenyl)morpholin-3-one, the final step would involve the selective reduction of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon is a standard method for this transformation. google.com
This multi-step approach provides multiple points for diversification to generate a library of analogs for comprehensive SAR studies. Modifications can be introduced by using different starting halo-nitro-anilines, varying the nucleophile in the substitution step, or performing further reactions on the amino group of the final product.
Correlation of Structural Modifications of this compound Analogs with Biological Activity Profiles
To understand the relationship between the structure of this compound analogs and their biological activity, systematic modifications of the core scaffold are necessary. The following discussion and data table present a hypothetical SAR exploration, as direct experimental data for this compound is scarce. The table illustrates potential trends in activity based on common principles observed in medicinal chemistry for similar heterocyclic compounds. mdpi.comnih.gov
Key areas for modification include:
The Amino Group (Position 3): This group is a potential hydrogen bond donor. Its modification by acylation (e.g., forming an acetamide) or alkylation could probe the steric and electronic requirements of the binding pocket. Acylation would neutralize its basicity and increase its hydrogen bonding potential, while alkylation would increase steric bulk.
The Nitro Group (Position 4): As a strong electron-withdrawing group and hydrogen bond acceptor, the nitro group significantly influences the electronic properties of the phenyl ring. Replacing it with other electron-withdrawing groups (e.g., cyano, sulfonyl) or electron-donating groups (e.g., methoxy) would systematically alter the molecule's electronics and polarity.
The Phenyl Ring: Introducing additional substituents onto the phenyl ring can explore steric and electronic effects. Small alkyl or halogen groups could probe for specific pockets or interactions.
Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs
| Compound ID | R1 (at Amino Group) | R2 (at Nitro Position) | R3 (Other Ring Substituent) | Hypothetical Relative Activity | Rationale |
|---|---|---|---|---|---|
| 1 (Parent) | -H | -NO₂ | -H | 1.0 | Baseline compound. |
| 2 | -COCH₃ | -NO₂ | -H | 0.5 | Acylation may introduce steric hindrance or unfavorable electronic changes. |
| 3 | -H | -CN | -H | 0.8 | Cyano group is also electron-withdrawing but has different geometry and H-bonding capacity. |
| 4 | -H | -NH₂ | -H | <0.1 | Reduction of the nitro group drastically alters electronics and removes a key H-bond acceptor. |
| 5 | -H | -NO₂ | 6-Cl | 1.5 | A chloro substituent could provide a favorable interaction with a specific sub-pocket. |
| 6 | -CH₃ | -NO₂ | -H | 0.7 | Alkylation of the amino group adds steric bulk, potentially disrupting binding. |
Pharmacophore Modeling and Ligand-Based Design Incorporating the this compound Moiety
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.netnih.gov A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or from the structure of the biological target's binding site (structure-based). nih.gov
Given the absence of a known biological target for this compound, a ligand-based pharmacophore model can be hypothesized based on its key structural features. This model serves as a 3D query for screening virtual compound libraries to find structurally diverse molecules with a similar interaction profile.
The key pharmacophoric features of the this compound moiety would likely include:
One Hydrogen Bond Donor (HBD): The primary amino group at the 3-position.
Two Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the morpholinone ring and the oxygen atoms of the nitro group.
One Aromatic Ring (AR): The central nitrophenyl ring, which can engage in pi-stacking or hydrophobic interactions.
Table 2: Hypothetical Pharmacophore Model for this compound
| Pharmacophoric Feature | Corresponding Chemical Group | Potential Interaction |
|---|---|---|
| Hydrogen Bond Donor (HBD) | 3-Amino group (-NH₂) | Donates a hydrogen bond to an acceptor group (e.g., carbonyl, carboxylate) on the target protein. |
| Hydrogen Bond Acceptor 1 (HBA1) | 4-Nitro group (-NO₂) | Accepts a hydrogen bond from a donor group (e.g., amine, hydroxyl) on the target protein. |
| Hydrogen Bond Acceptor 2 (HBA2) | Morpholinone Carbonyl (C=O) | Accepts a hydrogen bond from a donor group on the target protein. |
| Aromatic Ring (AR) | Phenyl ring | Engages in hydrophobic or π-π stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in the binding pocket. |
This hypothetical model can guide the design of new molecules. For instance, bioisosteric replacement of the nitro group with other hydrogen bond accepting groups or modification of the substitution pattern on the aromatic ring could lead to novel compounds that fit the pharmacophore and possess the desired biological activity.
Comparative SAR Analysis with Isomeric and Related Morpholinone Derivatives
A comparative SAR analysis provides valuable context by contrasting the potential biological profile of this compound with its isomers and other related compounds. The relative positioning of functional groups can lead to significant differences in activity, a phenomenon known as an "activity cliff". mdpi.com
Comparison with 4-(4-Amino-3-nitrophenyl)morpholin-3-one (Isomer):
The most direct comparison is with the isomer where the amino and nitro groups are swapped (4-amino-3-nitro). This change would significantly alter the molecule's electronic properties and spatial arrangement of interaction points.
Electronic Effects: In the 3-amino-4-nitro configuration, the electron-donating amino group is meta to the morpholinone nitrogen, while the electron-withdrawing nitro group is para. In the 4-amino-3-nitro isomer, these positions are reversed. This would change the electron density of the phenyl ring and the pKa of the amino group, which could profoundly impact binding affinity.
Hydrogen Bonding: The spatial vectors of the hydrogen bond donor (amino) and acceptor (nitro) groups are different. A biological target that has evolved to perfectly complement one isomeric arrangement may not bind the other effectively.
Comparison with 4-(4-Aminophenyl)morpholin-3-one:
This compound, an intermediate for Rivaroxaban, lacks the nitro group entirely. acs.org
Key Interactions: The absence of the strong electron-withdrawing and hydrogen-bond accepting nitro group is the most significant difference. This suggests that for the biological target of Rivaroxaban (Factor Xa), the nitro group is not required and that the para-amino group is the key feature for subsequent chemical elaboration. If this compound were to have a distinct biological activity, the nitro group would likely play a crucial role in target recognition.
Comparison with other Nitrophenyl-Containing Heterocycles:
No Publicly Available Data on the In Vitro Biological Activity of this compound
A comprehensive review of scientific literature and databases reveals a lack of published research on the in vitro biological activity and mechanism of action of the chemical compound this compound. Despite a thorough search for data pertaining to its effects in high-throughput screenings, enzyme inhibition assays, receptor binding studies, and cellular assays, no specific information was found.
Consequently, the detailed exploration of its potential biological activities, including the identification and validation of specific molecular targets and the elucidation of its mechanistic interactions, cannot be provided at this time. There are no available kinetic studies detailing its interactions with enzymes or other biomolecules. The absence of this foundational research in the public domain prevents the construction of an article based on the requested scientific parameters and data tables.
Further research and publication in peer-reviewed scientific journals are necessary to determine the pharmacological profile of this compound. Until such studies are conducted and their findings disseminated, any discussion of its biological effects would be purely speculative.
Biological Activity and Mechanism of Action Studies of 4 3 Amino 4 Nitrophenyl Morpholin 3 One in Vitro Focus
Detailed Mechanistic Elucidation of 4-(3-Amino-4-nitrophenyl)morpholin-3-one's In Vitro Biological Effects
Analysis of Downstream Signaling Pathways Modulated by this compound
A comprehensive review of publicly available scientific literature and research databases reveals a significant gap in the understanding of the biological activity of the specific compound, this compound. To date, there are no published in vitro studies that specifically investigate the downstream signaling pathways modulated by this molecule.
The search for empirical data on its mechanism of action, including its effects on cellular signaling cascades, protein activation, or gene expression, did not yield any specific results. Consequently, there is no information available to construct a detailed analysis or data tables related to its influence on any signaling pathways.
Further research is required to elucidate the potential biological targets and the subsequent downstream effects of this compound. Such studies would be essential to determine its pharmacological profile and potential therapeutic applications. Without these foundational in vitro investigations, any discussion on its modulation of signaling pathways would be purely speculative and would not meet the required standards of scientific accuracy.
Preclinical Investigations of 4 3 Amino 4 Nitrophenyl Morpholin 3 One and Derivatives
In Vivo Pharmacological Activity Studies of 4-(3-Amino-4-nitrophenyl)morpholin-3-one (Non-Human Models)
There is currently no publicly available data from in vivo pharmacological studies conducted on non-human models specifically for this compound. Searches of prominent scientific databases did not yield any studies detailing the effects of this compound in animal models of disease.
Pharmacokinetic and Pharmacodynamic Profiling of this compound Analogs in Preclinical Models
Detailed pharmacokinetic (PK) and pharmacodynamic (PD) profiles for analogs specifically of this compound are not described in the available literature. While general information exists on the favorable physicochemical properties that the morpholine (B109124) ring can impart to drug candidates, such as improved solubility and metabolic stability, specific data on absorption, distribution, metabolism, and excretion (ADME) for this compound and its close analogs is absent.
Target Engagement Studies and Biomarker Discovery for this compound in Relevant Biological Systems
There is no information available in the public domain regarding target engagement studies or biomarker discovery specifically for this compound. Research into the molecular targets of this compound and the identification of relevant biomarkers to assess its biological activity in preclinical models has not been published.
Emerging Research Directions and Future Perspectives for 4 3 Amino 4 Nitrophenyl Morpholin 3 One
Development of Novel Synthetic Methodologies for 4-(3-Amino-4-nitrophenyl)morpholin-3-one
Current synthetic routes for the isomeric 4-(4-nitrophenyl)morpholin-3-one (B139987) often involve multi-step processes such as the reaction of N-(2-Hydroxyethyl)aniline with chloroacetyl chloride followed by nitration, or the condensation of p-nitroaniline with 2-(2-chloroethoxy)acetyl chloride. Other methods include the oxidation of 4-(4-nitrophenyl)morpholine (B78992) using sodium chlorite (B76162). acs.orgchemicalbook.com
For this compound, future research could focus on developing more efficient and regioselective syntheses. Potential strategies might include:
Directed Ortho-Metalation: Utilizing the amino group as a directing group to achieve selective functionalization at the adjacent positions of the phenyl ring.
Late-Stage Nitration: Investigating selective nitration of a pre-formed 4-(3-aminophenyl)morpholin-3-one (B1517619) precursor, controlling conditions to favor nitration at the C4 position.
Transition Metal-Free N-Arylation: Exploring modern coupling reactions that avoid heavy metals, which could provide a more environmentally benign pathway to the core structure. mdpi.com
The development of a one-pot synthesis, similar to what has been achieved for related isomers, would be a significant advancement for industrial-scale production. google.com
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are transforming chemical research and drug discovery. nih.gov For this compound, these technologies could be applied to:
Predictive Synthesis: AI algorithms could analyze vast databases of chemical reactions to predict optimal reaction conditions, catalysts, and solvents for novel synthetic routes, thereby reducing experimental trial and error.
Target Identification and Bioactivity Prediction: By analyzing the compound's structural features (or "fingerprints"), ML models can screen for potential interactions with biological targets like kinases or G protein-coupled receptors. nih.gov This could help identify potential therapeutic applications beyond its role as a synthetic intermediate.
Physicochemical Property Prediction: Computational tools can accurately predict properties such as solubility, lipophilicity, and metabolic stability, which are crucial for assessing its potential as a drug candidate or advanced intermediate.
Exploration of Unconventional Biological Activities and Therapeutic Applications for this compound
While its isomers are primarily known as precursors to anticoagulants, the unique electronic arrangement of this compound may confer distinct biological properties. The nitroaromatic scaffold is present in various bioactive compounds, including those with antimicrobial and antiparasitic activities. mdpi.com
Future research could explore:
Antimicrobial and Antifungal Activity: Screening the compound against a panel of bacteria and fungi to identify potential new leads for infectious diseases. The presence of the nitro group is a key feature in drugs like metronidazole. mdpi.com
Kinase Inhibition: The morpholine (B109124) and substituted phenyl rings are common motifs in kinase inhibitors used in oncology. mdpi.com The compound could be evaluated for its ability to inhibit specific protein kinases involved in cancer signaling pathways.
Antimycobacterial Agents: The related thiomorpholine (B91149) analogue has been investigated as a precursor for antimycobacterial agents, suggesting a potential avenue of research for the morpholin-one compound as well. mdpi.com
Advanced Methodologies for Mechanistic Investigations of this compound
A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes and predicting chemical behavior. Advanced methodologies could be applied to study the formation and reactivity of this compound.
In Situ Spectroscopic Analysis: Techniques like real-time NMR and IR spectroscopy could be used to monitor reaction progress, identify transient intermediates, and elucidate the kinetics of its synthesis.
Density Functional Theory (DFT) Calculations: Computational chemistry can model reaction pathways, calculate transition state energies, and explain the regioselectivity observed in synthetic reactions. mdpi.com This would be particularly valuable for understanding the selective nitration or functionalization of the phenyl ring.
Transient Directing Group (TDG) Strategies: Recent advances in C-H activation using transient directing groups could offer novel ways to functionalize the molecule. acs.orgacs.org Mechanistic studies would be essential to understand the synergistic effects between a potential TDG and a metal catalyst in reactions involving this compound.
Q & A
Q. What are the standard synthetic routes for 4-(3-Amino-4-nitrophenyl)morpholin-3-one, and how do reaction conditions influence yield and purity?
The synthesis typically involves sequential nitration and reduction steps. For example, nitration of a phenylmorpholinone precursor introduces the nitro group, followed by selective reduction to the amino group using catalysts like palladium on carbon (Pd/C) or Raney nickel under hydrogenation conditions. Critical parameters include:
- Temperature : Elevated temperatures (>80°C) accelerate nitro group reduction but may increase side reactions.
- Solvent system : Polar aprotic solvents (e.g., DMF) enhance solubility, while ethanol/water mixtures improve hydrogenation efficiency .
- Catalyst loading : Optimal Pd/C ratios (5–10 wt%) balance reaction speed and byproduct formation .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., distinguishing 3- vs. 4-substituted phenyl groups) and hydrogen bonding in the morpholinone ring .
- X-ray diffraction : Resolves stereochemical ambiguities, such as the planarity of the nitro-phenyl moiety and bond angles in the morpholinone ring (e.g., O1–C2–C1 = 109.95° in related structures) .
- HRMS : Validates molecular weight and isotopic patterns, critical for detecting impurities .
Q. What are the primary applications of this compound in medicinal chemistry?
It serves as a key intermediate in anticoagulant drug development (e.g., rivaroxaban analogs) due to its dual functional groups (–NH and –NO), enabling further derivatization. Studies highlight its role in targeting serine proteases like Factor Xa .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in nitration regioselectivity during synthesis?
Density Functional Theory (DFT) calculations predict electron density distribution in the phenyl ring, identifying preferential nitration at the 3-position. Molecular docking studies further validate steric and electronic effects using software like Gaussian or ORCA. Experimental validation via N NMR or isotopic labeling confirms computational predictions .
Q. What strategies minimize byproduct formation during nitro-to-amine reduction?
- pH control : Maintaining alkaline conditions (pH 9–10) suppresses undesired side reactions like over-reduction to hydroxylamines .
- Catalyst poisoning mitigation : Pre-treatment of Pd/C with thiourea removes residual metals that catalyze dehalogenation or ring hydrogenation .
- In-line monitoring : FT-IR or Raman spectroscopy tracks reaction progress in real time, enabling rapid adjustment of H flow rates .
Q. How can researchers address discrepancies in reported biological activity data for derivatives?
- Standardized assays : Replicate studies using uniform protocols (e.g., MIC testing for antimicrobial activity with fixed inoculum sizes and growth media) .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to observed variances .
- Structural analogs : Compare activity trends across derivatives with systematic substitutions (e.g., halogen vs. methyl groups) to isolate structure-activity relationships .
Q. What challenges arise in crystallizing this compound, and how are they overcome?
- Polymorphism : Slow evaporation from DMSO/water mixtures at 4°C promotes formation of single crystals over amorphous solids .
- Twinned crystals : Use of SHELXD for phase refinement resolves overlapping diffraction patterns, aided by high-resolution synchrotron data (≤1.0 Å) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
